Methyl 2,4-dioxohexanoate

Description

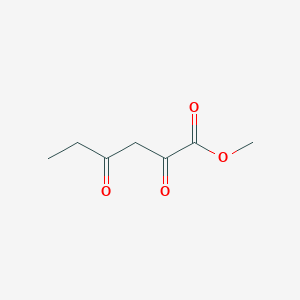

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-5(8)4-6(9)7(10)11-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABBKNIOXJLSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300867 | |

| Record name | methyl 2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-62-2 | |

| Record name | NSC139472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within the β Ketoester Class

Methyl 2,4-dioxohexanoate, with the chemical formula C₇H₁₀O₄, is a dicarbonyl compound belonging to the β-ketoester family. lookchem.com Its structure is characterized by a six-carbon chain with keto groups at the second and fourth positions and a methyl ester group. lookchem.comcymitquimica.com This arrangement of functional groups imparts significant reactivity and versatility to the molecule.

The presence of both electrophilic (carbonyl carbons) and nucleophilic (α-carbons) sites makes β-ketoesters like this compound valuable synthons in organic synthesis. researchgate.netrsc.org They can exist as a mixture of keto and enol tautomers, a characteristic that is crucial for their reactivity. researchgate.net The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which influences the compound's chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Boiling Point | 221.6°C at 760 mmHg |

| Density | 1.115 g/cm³ |

Note: Data sourced from

Fundamental Role As a Synthetic Precursor in Complex Molecule Construction

The multifunctionality of methyl 2,4-dioxohexanoate makes it a versatile precursor for the synthesis of a wide array of more complex organic molecules, particularly heterocyclic compounds and those with significant biological activity. lookchem.com

One of the key applications of this compound is in the synthesis of substituted 4-hydroxy-6-methyl-2-pyrones. These pyrone derivatives are important scaffolds in medicinal chemistry. The synthesis can be achieved through regioselective alkylation of the this compound cobalt(II) complex at the 4-position, followed by cyclization.

Furthermore, this compound has been utilized in photochemical reactions. For instance, its photocycloaddition with olefins like 2-methylpropene (isobutene) has been a key step in the total synthesis of deoxytrisporone, a sesquiterpenoid. kyushu-u.ac.jpoup.com This reaction, often referred to as the de Mayo reaction, involves the formation of a cyclobutanol (B46151) intermediate that subsequently undergoes a retro-aldol reaction to yield a 1,5-dicarbonyl compound, which can then be cyclized to form a cyclohexenone ring system. kyushu-u.ac.jp

The reactivity of the diketone and ester functionalities allows for a variety of other transformations, including:

Condensation reactions: It can react with nucleophiles like hydrazine (B178648) to form pyrazole (B372694) derivatives. For example, the reaction of its ethyl ester analog, ethyl 2,4-dioxohexanoate, with hydrazine hydrate (B1144303) yields ethyl 3-ethyl-1H-pyrazole-5-carboxylate. researchgate.net

Acylation reactions: It can be synthesized via acylation of bisenolate intermediates derived from related β-ketoesters.

Synthesis of fluorinated compounds: It has served as a starting material for the creation of fluorinated multi-carbonyl systems, which are of interest in the development of pharmaceuticals with enhanced properties. mdpi.com

Table 2: Examples of Reactions Involving this compound and its Analogs

| Reaction Type | Reactant(s) | Product(s) | Reference |

|---|---|---|---|

| Photocycloaddition | This compound, 2-methylpropene | Methyl 3,3-dimethyl-2,6-dioxooctanoate | oup.com |

| Condensation | Ethyl 2,4-dioxohexanoate, Hydrazine hydrate | Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | researchgate.net |

Historical Development of Its Research Trajectory

Photochemical Synthesis Pathways

Photochemical reactions offer a powerful and often elegant approach to the construction of complex molecular architectures. In the context of this compound, photochemical methods, particularly photocycloadditions, have proven to be highly effective.

Intermolecular Photocycloaddition Reactions of this compound

The intermolecular [2+2] photocycloaddition is a cornerstone of synthetic photochemistry, enabling the formation of four-membered rings through the reaction of two unsaturated systems upon irradiation. nsf.gov this compound readily participates in such reactions, typically involving its enol form. The enol tautomer, upon photoexcitation, can react with various olefins to generate cyclobutane (B1203170) derivatives. kyushu-u.ac.jpuri.edu

A notable example is the photocycloaddition of this compound with isobutene. oup.com This reaction proceeds smoothly to yield a single 1:1 adduct, methyl 3,3-dimethyl-2,6-dioxooctanoate, in a 56% yield. oup.com This adduct serves as a key intermediate in the synthesis of more complex molecules.

The stereochemical and regiochemical outcomes of photocycloaddition reactions are of paramount importance in synthetic planning. In the case of this compound, these aspects are influenced by several factors, including the structure of the olefin, the solvent, and the presence of catalysts. The regioselectivity of the photocycloaddition of β-diketones has been shown to be a useful tool for the construction of polysubstituted cyclohexenones. oup.comresearchgate.net

For instance, the reaction with isobutene demonstrates high regioselectivity, affording a single major product. oup.com This control is crucial for the subsequent transformations of the cycloadduct. The stereochemistry of the resulting cyclobutane ring can often be predicted based on the approach of the olefin to the excited enol, though complex mixtures can sometimes arise.

The solvent in which a photochemical reaction is conducted can have a profound impact on its efficiency and selectivity. nih.govirb.hr One of the key roles of the solvent is to influence the keto-enol tautomeric equilibrium of the β-dicarbonyl compound. researchgate.netresearchgate.net this compound, like other β-diketones, exists as a mixture of keto and enol forms. masterorganicchemistry.com The enol form is generally the reactive species in photocycloaddition reactions.

Interestingly, while protic solvents typically reduce the enol content of β-diketones, they have been found to facilitate the photocycloaddition of this compound with sterically hindered olefins. kyushu-u.ac.jp This unexpected observation suggests that the protic solvent may play a catalytic role in the re-enolization of the diketo-isomer, which can accumulate during a slower photoreaction. kyushu-u.ac.jp The choice of solvent can therefore be a critical parameter to optimize for achieving a smooth and efficient reaction. core.ac.uk

Applications in the Synthesis of Carbocyclic Frameworks (e.g., Deoxytrisporone)

The synthetic utility of the photocycloaddition reactions of this compound is highlighted by its application in the total synthesis of natural products. A prominent example is the synthesis of deoxytrisporone, a trimethylcyclohexane sesquiterpenoid ketone. kyushu-u.ac.jpoup.com

The synthesis commences with the regioselective photocycloaddition of this compound and 2-methylpropene (isobutene), yielding the key cycloadduct, methyl 3,3-dimethyl-2,6-dioxooctanoate. oup.com This adduct then undergoes a series of chemical transformations, including an acid-catalyzed intramolecular aldol (B89426) condensation to form the cyclohexenone ring system characteristic of deoxytrisporone. oup.com This efficient synthesis showcases the power of photochemical methods in rapidly assembling complex carbocyclic frameworks.

Classical and Modern Synthetic Transformations of this compound

Beyond its photochemical reactivity, this compound is a versatile substrate for a wide array of classical and modern synthetic transformations. Its multiple functional groups provide numerous handles for chemical modification.

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental operations in organic synthesis, allowing for the conversion of one functional group into another. ub.eduscribd.comimperial.ac.uk this compound, with its ester and two ketone functionalities, is amenable to various FGI strategies.

For example, the ester group can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. The ketone groups can be reduced to secondary alcohols, converted to acetals for protection, or undergo reactions with organometallic reagents to form tertiary alcohols. The active methylene (B1212753) group between the two carbonyls can be readily deprotonated to form an enolate, which can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol condensations. acs.org

An illustrative transformation is the synthesis of ethyl 3-ethyl-1H-pyrazole-5-carboxylate, where ethyl 2,4-dioxohexanoate is reacted with hydrazine (B178648) hydrate (B1144303). mdpi.com This reaction involves the condensation of the hydrazine with the two carbonyl groups, leading to the formation of the pyrazole (B372694) ring. This transformation highlights the ability to use the dicarbonyl moiety of this compound to construct heterocyclic systems.

Below is a table summarizing some of the key transformations and intermediates discussed:

| Starting Material | Reagent(s) | Product | Application | Reference |

| This compound | Isobutene, UV light | Methyl 3,3-dimethyl-2,6-dioxooctanoate | Synthesis of Deoxytrisporone | oup.com |

| Methyl 3,3-dimethyl-2,6-dioxooctanoate | p-Toluenesulfonic acid | Methyl 3-oxo-β-cyclogeranate | Intermediate for Deoxytrisporone | oup.com |

| Ethyl 2,4-dioxohexanoate | Hydrazine hydrate | Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | Synthesis of pyrazole derivatives | mdpi.com |

C-C Bond Formation Reactions

The structural backbone of this compound is well-suited for various C-C bond-forming reactions, enabling the construction of more complex molecular architectures. Key among these are photochemical cycloadditions and subsequent intramolecular cyclizations.

A notable example is the photocycloaddition reaction between this compound (in its enol form) and an alkene, a process often referred to as the de Mayo reaction. kyushu-u.ac.jp In a well-documented synthesis, the irradiation of this compound with 2-methylpropene (isobutene) yields a single 1:1 adduct, identified as methyl 3,3-dimethyl-2,6-dioxooctanoate. oup.com This reaction proceeds via a [2+2] cycloaddition to form a cyclobutanol (B46151) intermediate which spontaneously undergoes a retro-aldol reaction to open the ring, thus forming a new C-C bond and yielding the 1,5-dicarbonyl compound. kyushu-u.ac.jpoup.com

This initial adduct can then undergo a subsequent, acid-catalyzed intramolecular C-C bond formation. oup.com Treatment of methyl 3,3-dimethyl-2,6-dioxooctanoate with an acid like p-toluenesulfonic acid (TsOH) induces an intramolecular aldol condensation, leading to the formation of a polysubstituted cyclohexenone derivative, methyl 3-oxo-β-cyclogeranate (methyl 2,6,6-trimethyl-3-oxo-1-cyclohexene-1-carboxylate). oup.com This two-step sequence demonstrates the utility of this compound in transforming simple starting materials into complex cyclic systems through sequential C-C bond formations. oup.com

Table 1: Photocycloaddition and Cyclization of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 2-Methylpropene | Photocycloaddition | 100-W Hg lamp, Ethyl acetate (B1210297), -60 to -50°C, 37 h | Methyl 3,3-dimethyl-2,6-dioxooctanoate | 56% | oup.com |

| Methyl 3,3-dimethyl-2,6-dioxooctanoate | - | Intramolecular Aldol Cyclization | p-Toluenesulfonic acid (TsOH), Benzene, reflux, 17 h | Methyl 3-oxo-β-cyclogeranate | 90% | oup.com |

Synthesis of Key Derivatives for Further Chemical Transformations

The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of heterocyclic derivatives, which are themselves valuable intermediates for further chemical diversification. nih.gov A primary route for this is through condensation reactions with binucleophilic reagents.

One of the most common transformations is the reaction with hydrazine and its derivatives to form pyrazoles. mdpi.com The reaction of a β-diketone with hydrazine typically proceeds via condensation at both carbonyl groups to yield a stable, five-membered aromatic heterocycle. mdpi.com For unsymmetrical diketones like this compound, the reaction can potentially lead to isomeric pyrazole products, with selectivity often influenced by reaction conditions and the nature of the hydrazine substituent. These pyrazole derivatives, bearing a carboxylic ester group, are primed for further functionalization, such as conversion into carbohydrazides or amides, which are key steps in the synthesis of pharmacologically active molecules. kpi.uafarmaciajournal.com

Furthermore, this compound and its analogues can participate in multicomponent reactions to build even more elaborate heterocyclic systems. For example, ethyl 3,5-dioxohexanoate has been used in a cyclocondensation reaction with thiourea (B124793) and a pyrazole aldehyde to construct complex pyrimidinthione derivatives, showcasing its utility as a versatile synthon. ekb.eg

Introducing complex substituents onto a molecular scaffold with precision is a central goal in organic synthesis. Methodologies involving this compound and related compounds provide several effective strategies to achieve this.

Cycloaddition and Cyclocondensation Reactions: As discussed previously, the photocycloaddition-cyclization sequence is a powerful strategy for converting the linear diketone into a complex, polysubstituted cyclic system. oup.com This method effectively installs a gem-dimethyl-substituted cyclohexenone ring, a significant increase in molecular complexity. oup.com Another advanced strategy involves the [3+3] cyclocondensation of silylated methyl 3,5-dioxohexanoate (a related diketone) with 1,3-bis(silyloxy)-1,3-butadienes. researchgate.net This reaction builds highly functionalized aromatic rings (homophthalates), demonstrating a sophisticated approach to creating complex aryl-substituted structures from acyclic precursors. researchgate.net

Regioselective Alkylation via Metal Complexes: Direct alkylation of the acidic methylene carbon between the two carbonyls in β-diketones can be challenging and often leads to mixtures of products. tandfonline.com A successful strategy to overcome this involves the use of metal complexes to control reactivity. The cobalt(II) complex of the related methyl 3,5-dioxohexanoate has been shown to direct alkylation exclusively to the C-4 position (the terminal methyl group of the ketone). rsc.org This cobalt-mediated regioselective alkylation allows for the introduction of various alkyl groups to yield methyl 4-alkyl-3,5-dioxohexanoates. rsc.org These products can then be cyclized to form 5-alkyl-4-hydroxy-6-methyl-2-pyrones, demonstrating a controlled method for introducing substituents that would be difficult to achieve through standard enolate chemistry. tandfonline.comrsc.org

Table 2: Cobalt(II)-Mediated Regioselective Alkylation of Methyl 3,5-Dioxohexanoate

| Substrate | Alkylating Agent | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Co(II) complex of Methyl 3,5-dioxohexanoate | Allyl bromide | Dichloromethane, reflux | Methyl 4-allyl-3,5-dioxohexanoate | rsc.org |

| Co(II) complex of Methyl 3,5-dioxohexanoate | Benzyl bromide | Dichloromethane, reflux | Methyl 4-benzyl-3,5-dioxohexanoate | rsc.org |

| Co(II) complex of Methyl 3,5-dioxohexanoate | 1-Bromoadamantane | Dichloromethane, reflux | Methyl 4-(1-adamantyl)-3,5-dioxohexanoate | tandfonline.com |

Cyclization and Heterocycle Formation Pathways

The structural arrangement of this compound, featuring both ketone and ester groups in a β-relationship, provides the foundation for various intramolecular cyclization reactions. fiveable.me These pathways are crucial for the synthesis of diverse heterocyclic compounds.

Intramolecular Cyclization Mechanisms in β-Diketone Systems

β-Diketone systems, such as this compound, can undergo intramolecular cyclization through various mechanisms, often influenced by reaction conditions and the presence of substituents. One common pathway involves the formation of an enolate intermediate, which is key to reactions like the Claisen condensation. fiveable.me The cyclic structure of the resulting products can impart stability and influence the compound's reactivity in subsequent transformations. fiveable.me

In the presence of a base, the α-carbon situated between the two carbonyl groups can be deprotonated to form a nucleophilic enolate. This enolate can then attack one of the carbonyl carbons within the same molecule, leading to a cyclic product. The specific cyclization pathway and the resulting ring size are dependent on the structure of the β-dicarbonyl compound.

For instance, studies on δ-aryl-β-dicarbonyl compounds have shown that intramolecular cyclization can be initiated by oxidation, leading to the formation of radical intermediates. beilstein-journals.org The stability of these intermediates plays a crucial role in determining the success of the cyclization. beilstein-journals.orgresearchgate.net While this specific example involves an aryl substituent, it highlights the general principle that the electronic nature of the substituents can significantly impact the cyclization process in β-dicarbonyl systems. beilstein-journals.org

Reactions Leading to Fused Ring Systems (e.g., Indole (B1671886) Derivatives from Methyl 2,4-Dioxo-6,6-Dimethoxyhexanoate)

A notable application of the reactivity of β-dicarbonyl compounds is in the synthesis of fused heterocyclic systems. A relevant example is the reaction of a related compound, methyl 2,4-dioxo-6,6-dimethoxyhexanoate, with tryptamine (B22526) to form tetracyclic indole derivatives. clockss.orgresearchgate.net The outcome of this reaction is highly dependent on the acidic conditions used for cyclization. clockss.orgresearchgate.net When acetic acid is used, an indoloquinolizidine is formed. clockss.orgresearchgate.net However, the use of trifluoroacetic acid (TFA) leads to the formation of a diazacycloheptafluorene derivative. researchgate.net This demonstrates the critical role of the catalyst and reaction conditions in directing the cyclization pathway towards different fused ring systems. The initial reaction likely involves the formation of an enamine or a related intermediate from the tryptamine and the β-dicarbonyl moiety, which then undergoes an intramolecular cyclization.

The synthesis of multisubstituted indole derivatives is an important area of research due to the prevalence of the indole core in natural products and bioactive compounds. nih.gov The ability to construct complex fused systems from relatively simple starting materials like this compound derivatives underscores their synthetic utility.

Formation of Pyrones and Related Oxygen Heterocycles

β-Dicarbonyl compounds are well-established precursors for the synthesis of pyrones, a class of oxygen-containing heterocycles. nih.govacs.org The formation of 4-hydroxy-2-pyrones can be achieved through the cyclization of 1,3,5-tricarbonyl compounds, which can be derived from β-ketoesters. mdpi.com The self-condensation of β-ketoesters is a classical method for preparing pyrone derivatives. mdpi.com

Several modern synthetic methods have been developed for this transformation. For example, the reaction of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by N-heterocyclic carbenes (NHCs), can produce multi-substituted 2-pyrones. rsc.org The proposed mechanism involves the formation of a Breslow intermediate, which then reacts with the deprotonated 1,3-dicarbonyl compound to form a 1,4-adduct that subsequently cyclizes. rsc.orguni-regensburg.de

Electrophilic and Nucleophilic Reaction Dynamics

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbons and the nucleophilic character of the enol or enolate form. researchgate.net

Reactivity of Keto Groups in this compound

The two ketone groups in this compound are electrophilic centers and are susceptible to attack by nucleophiles. libretexts.org The carbon atom of a carbonyl group is electron-poor due to the higher electronegativity of the oxygen atom, making it a prime target for nucleophilic addition. libretexts.org Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to steric and electronic factors. libretexts.org In the case of this compound, the two keto groups will exhibit different reactivities based on their local electronic and steric environments.

The reactivity of these keto groups is central to many of the transformations discussed, including the formation of heterocycles. For example, in the reaction with hydrazines to form pyrazoles, the initial step is the nucleophilic attack of the hydrazine at one of the carbonyl carbons. cdnsciencepub.com The regioselectivity of this attack can be influenced by the reaction conditions and the nature of the substituents on both the β-dicarbonyl compound and the hydrazine. cdnsciencepub.com Similarly, Grignard reagents can add to the carbonyl groups of aldehydes and ketones to form alcohols. pressbooks.pub

Investigation of Reaction Intermediates

Understanding the intermediates formed during the reactions of this compound is crucial for elucidating reaction mechanisms. In many reactions involving β-dicarbonyl compounds, enol or enolate species are key intermediates. fiveable.mersc.org The formation of an acylketene intermediate has also been proposed in the transesterification of β-keto esters. rsc.org

In radical reactions, such as the CAN-mediated cyclization of δ-aryl-β-dicarbonyls, radical cations are formed as initial intermediates. beilstein-journals.orgacs.org The stability and subsequent decay of these radical cations are dependent on the solvent. acs.org For instance, in methanol, the radical cation is readily deprotonated to form a radical species, whereas in methylene chloride, these radical cations can be surprisingly stable. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energy barriers and transition states of these cyclization reactions, providing insights into the stability of the cyclohexadienyl radical intermediates that are formed. beilstein-journals.orgresearchgate.net These theoretical approaches, combined with experimental observations, are invaluable for a detailed understanding of the reaction pathways.

Catalytic and Mediated Reactions

The reactivity of β-dicarbonyl compounds such as this compound can be precisely controlled and directed through the use of catalysts and mediating agents. These external agents play a crucial role in determining the outcome of a reaction, particularly in influencing which of the multiple reactive sites on the molecule will participate in bond formation.

Metal-Mediated Alkylation of β-Dicarbonyl Compounds

Metal ions can act as mediators in the alkylation of β-dicarbonyl compounds by forming chelate complexes. This chelation influences the electronic properties and steric accessibility of the different carbon atoms, thereby directing incoming electrophiles to a specific position. The choice of the metal is a critical factor in determining the site of alkylation.

Research on polyketide models, such as the closely related methyl 3,5-dioxohexanoate, has demonstrated the power of metal mediation in achieving regioselective C-alkylation. capes.gov.br The formation of a metal complex with the β-dicarbonyl moiety can direct alkylating agents to either the C-2 (α) or C-4 (γ) position.

Specifically, studies have shown that:

Cobalt(II) complexes of methyl 3,5-dioxohexanoate direct alkylation to the C-4 position (the carbon between the two carbonyl groups). capes.gov.brresearchgate.net

Copper(II) complexes , in contrast, favor alkylation at the C-2 position (the terminal methyl group). capes.gov.br

This differential reactivity is attributed to the distinct coordination geometries and electronic influences of the cobalt and copper ions within the chelate ring. Such regioselective control is instrumental in synthesizing specific derivatives, for instance, cyclization of these selectively alkylated diketoesters leads to derivatives of triacetic acid lactone that are alkylated at either the C-3 or C-5 positions. capes.gov.br

Furthermore, zinc-based reagents have been effectively used in the stereo- and site-selective functionalization of β-dicarbonyl compounds. The in-situ formation of lithium zincate species can dramatically increase reactivity and regioselectivity in C-acylation reactions. nih.gov This approach allows for the controlled derivatization of these molecules, which can be performed in tandem to achieve complex four-component couplings with high levels of enantio- and diastereoselectivity. nih.gov The success of these transformations hinges on the generation of these weakly basic lithium zincate intermediates. nih.gov

Table 1: Regioselectivity in Metal-Mediated Alkylation of β-Dicarbonyl Models

| Metal Mediator | Position of Alkylation | Outcome | Reference |

|---|---|---|---|

| Cobalt(II) | C-4 (Intercarbonyl position) | Yields 4-alkyl derivatives. | capes.gov.br |

| Copper(II) | C-2 (Terminal methyl position) | Yields 2-alkyl derivatives. | capes.gov.br |

| Zinc (as Lithium Zincate) | C-2 (α-position) | Promotes highly regioselective and rapid C-acylation. | nih.gov |

Tautomerism and Conformational Analysis of Methyl 2,4 Dioxohexanoate Systems

Experimental Spectroscopic Studies of Tautomeric Equilibria

Experimental spectroscopy provides direct evidence for the existence of different tautomers and allows for the quantification of their relative populations in various conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between the keto and enol tautomers of β-dicarbonyl compounds. nih.govresearchgate.netresearchgate.net One-dimensional and two-dimensional NMR methods are used to assign signals to the specific protons and carbons of each form. nih.gov

In the ¹H-NMR spectrum, the diketo form is characterized by a signal for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups. For the enol tautomer, this methylene signal is absent and is replaced by a signal for a vinyl proton (-CH=) and a highly deshielded signal for the enolic hydroxyl proton (-OH), typically found far downfield due to strong intramolecular hydrogen bonding.

In the ¹³C-NMR spectrum, the diketo form shows two distinct carbonyl carbon signals. The enol form, conversely, displays signals for enolic carbons (C=C) and a ketonic carbon, confirming the presence of the keto-enol system. For instance, studies on similar 1,3-dicarbonyl compounds have shown ketonic carbon signals around δ 204.5 ppm and enolic carbon signals around δ 155.5 ppm, providing clear evidence of the tautomeric equilibrium. nih.gov

Table 1: Representative NMR Chemical Shifts for Keto-Enol Tautomers of β-Dicarbonyl Systems Data is representative of β-dicarbonyl structures and may vary for Methyl 2,4-dioxohexanoate.

| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH₂-) | 3.5 - 4.5 | ~50 |

| Carbonyl (C=O) | - | >200 | |

| Enol | Vinylic (=CH-) | 5.0 - 6.0 | 95 - 110 |

| Enolic Hydroxyl (-OH) | 12.0 - 16.0 | - | |

| Enolic Carbon (=C-O) | - | 180 - 195 |

Infrared Spectroscopic Analysis of Tautomeric Species

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in each tautomer. The diketo form exhibits two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹. The enol form, however, is characterized by a broad O-H stretching band (around 2500-3200 cm⁻¹) due to the intramolecular hydrogen bond, a C=O stretching band (conjugated ketone) at a lower frequency (around 1640 cm⁻¹), and a C=C stretching band (around 1580 cm⁻¹). The significant shift of the C=O band to a lower wavenumber in the enol form is a result of conjugation and hydrogen bonding, which weakens the carbonyl double bond.

Table 2: Characteristic IR Absorption Frequencies for Keto and Enol Tautomers Frequencies are typical for β-dicarbonyl compounds.

| Tautomer | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Keto | C=O Stretch (non-conjugated) | 1720 - 1740 |

| C=O Stretch (conjugated) | 1700 - 1720 | |

| Enol | O-H Stretch (intramolecular H-bond) | 2500 - 3200 (broad) |

| C=O Stretch (conjugated, H-bonded) | 1620 - 1650 | |

| C=C Stretch | 1580 - 1620 |

Effects of Solvent Polarity and Temperature on Tautomeric Ratios

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment. nih.gov Generally, the enol tautomer is less polar than the diketo form. Consequently, non-polar solvents like cyclohexane (B81311) or carbon tetrachloride tend to favor the enol form, where the intramolecular hydrogen bond stabilizes the molecule.

In contrast, polar solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. rsc.orgresearchgate.net Therefore, in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetone), the percentage of the diketo form typically increases. nih.govresearchgate.net Studies on analogous compounds show that the enol content for 2,4-pentanedione is as high as 95% in CCl₄ but drops to 16% in water. researchgate.net

Temperature also influences the equilibrium. Increasing the temperature generally shifts the equilibrium towards the keto form. This is because the disruption of the stable intramolecular hydrogen bond in the enol form becomes entropically more favorable at higher temperatures. Thermodynamic analysis allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of enolization. rsc.org

Table 3: Effect of Solvent on the Percentage of Enol Tautomer for 2,4-Pentanedione at 298 K This data for a model compound illustrates the general trend.

| Solvent | Dielectric Constant (ε) | % Enol Form |

| Cyclohexane | 2.0 | 97 |

| Carbon Tetrachloride | 2.2 | 95 |

| Chloroform | 4.8 | 82 |

| Acetone | 20.7 | 74 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |

| Water | 80.1 | 16 |

Theoretical and Computational Investigations of Tautomerism

Computational chemistry provides deep insights into the factors governing tautomeric stability and the mechanisms of their interconversion.

Quantum-chemical methods, such as Ab Initio and Density Functional Theory (DFT), are widely used to calculate the geometric structures, relative energies, and vibrational frequencies of tautomers. researchgate.netresearchgate.netresearchgate.net These calculations can predict which tautomer is more stable in the gas phase and in different solvents, often using models like the Polarizable Continuum Model (PCM). mdpi.com

Calculations consistently show that the chelated enol form is significantly more stable than the diketo form and other non-chelated enol conformers in the gas phase, primarily due to the stabilizing effect of the intramolecular hydrogen bond. DFT calculations can also map the potential energy surface for the interconversion between tautomers, allowing for the determination of the transition state structures and the activation energy barriers for the proton transfer reaction. researchgate.net These theoretical barriers help in understanding the kinetics of the tautomerization process.

Table 4: Representative Calculated Relative Energies for β-Dicarbonyl Tautomers Values are illustrative and depend on the specific molecule and level of theory.

| Tautomer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) |

| Diketo | B3LYP/6-311G(d,p) | 3.0 - 5.0 |

| Chelated Enol | B3LYP/6-311G(d,p) | 0.0 (Reference) |

| Non-Chelated Enol (Z) | B3LYP/6-311G(d,p) | > 8.0 |

| Non-Chelated Enol (E) | B3LYP/6-311G(d,p) | > 10.0 |

Aromaticity Indices and Their Relation to Tautomeric Forms (e.g., NICS)

The six-membered ring formed by the intramolecular hydrogen bond in the enol tautomer of β-dicarbonyls exhibits a degree of aromatic character due to π-electron delocalization. This concept, known as resonance-assisted hydrogen bonding (RAHB), contributes significantly to the stability of the enol form.

The aromaticity of this ring can be quantified using computational methods, most notably the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at the center of the ring; a negative value indicates diatropic ring current and thus aromatic character, while a positive value indicates paratropic current and anti-aromaticity. semanticscholar.org For the chelated enol ring of compounds like this compound, NICS calculations typically yield negative values, confirming the presence of aromatic-like stability. More advanced indices like NICS(1) (calculated 1 Å above the ring plane) and NICSπZZ (isolating the contribution from π-orbitals) are used to refine this analysis and filter out non-aromatic contributions. semanticscholar.org

Molecular Modeling of Conformational Preferences

Molecular modeling serves as a powerful computational tool to investigate the conformational preferences of flexible molecules like this compound. Through theoretical calculations, it is possible to predict the geometries of stable conformers, their relative energies, and their populations at equilibrium. This information is crucial for understanding the molecule's reactivity, spectroscopic properties, and interactions with other molecules. The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds and the potential for intramolecular interactions, particularly hydrogen bonding in its enol tautomers.

Research Findings from Computational Studies

While specific computational studies on this compound are not extensively documented in publicly available literature, the conformational preferences can be inferred from extensive research on analogous β-keto esters and β-diketones. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely employed to perform these analyses. orientjchem.org A typical study involves a systematic scan of the potential energy surface by rotating the dihedral angles of the molecule's backbone to identify all possible low-energy conformers.

For this compound, the analysis would consider both the diketo and the various possible enol tautomers. In the diketo form, several conformers would arise from the rotation around the C2-C3 and C3-C4 bonds. For the enol tautomers, the presence of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent keto group typically leads to a planar, cyclic-like conformation, which is often the most stable form. researchgate.netruc.dk

The relative energies of these conformers are calculated to determine their stability. The conformer with the lowest energy is the most stable. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which relates the population of a state to its energy.

Illustrative Data from a Hypothetical Conformational Analysis

The following table presents hypothetical data that would be obtained from a DFT study on the conformational preferences of this compound in the gas phase. This data is for illustrative purposes to demonstrate the type of information generated from such a computational analysis.

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

The solvent environment can significantly influence the conformational preferences. researchgate.net Polar solvents may stabilize more polar conformers and can disrupt intramolecular hydrogen bonds, potentially altering the relative populations of the conformers compared to the gas phase. Computational models can account for solvent effects through implicit or explicit solvent models.

Applications of Methyl 2,4 Dioxohexanoate As a Key Synthetic Intermediate

Total Synthesis of Complex Natural Products

The strategic utility of methyl 2,4-dioxohexanoate is prominently demonstrated in its application to the total synthesis of intricate natural products, where it facilitates the construction of core molecular frameworks.

This compound is a key starting material in an efficient total synthesis of deoxytrisporone, a fundamental trimethylcyclohexene derivative. oup.commolaid.com The synthesis showcases the utility of regioselective photocycloaddition for constructing polysubstituted cyclohexenones. oup.comresearchgate.net

The process begins with the photocycloaddition of this compound (3) with isobutene (2). oup.com This reaction, irradiated with a high-pressure mercury lamp, yields a single 1:1 adduct, methyl 3,3-dimethyl-2,6-dioxooctanoate (4), in a 56% yield. oup.com The structure of this adduct was confirmed through NMR spectroscopy and subsequent chemical conversions. oup.com

The key steps in the synthesis are outlined below:

Photocycloaddition: Isobutene (2) and this compound (3) undergo a photochemical reaction to form methyl 3,3-dimethyl-2,6-dioxooctanoate (4). oup.com

Dehydration: Treatment of the adduct (4) with p-toluenesulfonic acid (TsOH) results in dehydration, yielding an α,β-unsaturated ketone, methyl 3-oxo-β-cyclogeranate (5). oup.com

Further Conversions: The keto ester (5) is then subjected to a series of chemical transformations, ultimately leading to the formation of deoxytrisporone (1). oup.com

This synthetic route highlights the value of this compound in creating complex cyclic systems that are central to the structure of natural products like deoxytrisporone. oup.comoup.com

Table 1: Key Intermediates in the Synthesis of Deoxytrisporone

| Compound Number | Chemical Name | Role in Synthesis |

| 1 | Deoxytrisporone | Target Natural Product |

| 2 | Isobutene | Starting Material |

| 3 | This compound | Key Synthetic Intermediate |

| 4 | Methyl 3,3-dimethyl-2,6-dioxooctanoate | Photocycloaddition Adduct |

| 5 | Methyl 3-oxo-β-cyclogeranate | α,β-Unsaturated Ketone |

The application of this compound extends to the synthesis of higher terpenoids, which are a large and diverse class of naturally occurring organic compounds. kyushu-u.ac.jpnih.gov A notable example is the preparation of a useful C20 synthon, a building block for more complex terpenoid structures. kyushu-u.ac.jp

This synthesis involves the photocycloaddition of this compound with 3-benzyloxy-2-methylpropene. kyushu-u.ac.jp This reaction is significant because it combines two sterically crowded components. Interestingly, the use of a protic solvent, which typically reduces the enol content of β-diketones, was found to facilitate the reaction smoothly. It is suggested that the protic solvent plays a catalytic role in the re-enolization of the diketo-isomer, which might accumulate during the relatively slow photoreaction. kyushu-u.ac.jp The resulting C20 synthons are crucial intermediates for the construction of various complex terpenoids. kyushu-u.ac.jpresearchgate.net

The biosynthesis of terpenoids in nature involves the assembly of five-carbon isoprene (B109036) units through pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to precursors such as geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP). nih.gov The chemical synthesis of terpenoid scaffolds using intermediates like this compound provides a powerful alternative for accessing these complex molecules in the laboratory. kyushu-u.ac.jp

Precursor for Advanced Heterocyclic Compounds

This compound and its derivatives are valuable precursors in the synthesis of advanced heterocyclic compounds, including pyrones and nitrogen-containing systems, which are significant in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com

This compound, as a β-keto ester, is a suitable substrate for the synthesis of functionalized γ-pyrones. One modern approach involves the use of triflic anhydride (B1165640) (Tf2O) to mediate the condensation of β-keto esters, leading directly to the γ-pyrone framework. rsc.orgrsc.org The proposed mechanism suggests that the β-keto ester exists in equilibrium with its enol form. rsc.org This enol reacts with triflic anhydride to form an enol triflate, which undergoes a second triflation to create a reactive oxocarbenium intermediate. This intermediate then participates in the formation of the pyrone ring. rsc.org

Another method involves the auto-condensation of β-ketoacids, which can be prepared from β-ketoesters like this compound. nih.gov This reaction, also activated by trifluoromethanesulfonic anhydride, proceeds via a decarboxylative auto-condensation to yield 2,6-disubstituted γ-pyrones. nih.gov These methods provide an attractive and convergent route to constructing these important heterocyclic scaffolds. nih.gov The synthesis of pyrones is of significant interest as these structures are found in various natural products and biologically active compounds. researchgate.net

Table 2: General Methods for Pyrone Synthesis from β-Dicarbonyl Compounds

| Method | Activating Reagent | Precursor Type | Key Transformation |

| Direct Condensation | Triflic Anhydride (Tf₂O) | β-Ketoester | Electrophilic condensation via oxocarbenium intermediate rsc.org |

| Decarboxylative Auto-condensation | Triflic Anhydride (Tf₂O) | β-Ketoacid | Decarboxylative condensation nih.gov |

| Metal-Catalyzed Cyclization | Gold(I) Catalysts | β-Keto ester with alkyne | Intramolecular 6-endo-dig cyclization nih.gov |

A derivative of this compound, namely methyl 2,4-dioxo-6,6-dimethoxyhexanoate, serves as a key precursor for the synthesis of complex nitrogen-containing heterocycles such as indoloquinolizidines. researchgate.netresearchgate.net These tetracyclic indole (B1671886) derivatives are synthesized through the reaction of methyl 2,4-dioxo-6,6-dimethoxyhexanoate with tryptamine (B22526). researchgate.netresearchgate.net

The outcome of this reaction is highly dependent on the acidic conditions used for the cyclization step. When acetic acid (AcOH) is used, the reaction yields an indoloquinolizidine derivative. researchgate.netresearchgate.net However, if a stronger acid like trifluoroacetic acid (TFA) is employed, the reaction pathway is altered to produce a different heterocyclic system, a diazacycloheptafluorene. researchgate.net This demonstrates the role of the reagent in directing the cyclization to form distinct, complex heterocyclic scaffolds from a common precursor. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. nih.govopenmedicinalchemistryjournal.commdpi.com

Intermediate for Fluorinated and Multi-Carbonyl Systems

This compound and related dicarbonyl compounds are valuable intermediates in the synthesis of fluorinated and multi-carbonyl systems. The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and bioactivity. dur.ac.uk

Research has focused on using 2-fluoro-1,3-dicarbonyl substrates to create more complex, fluorinated intermediates that are relevant to the pharmaceutical industry. dur.ac.uk These fluorinated dicarbonyl systems can be used in various reactions, including multicomponent reactions like the Mannich reaction, to rapidly generate libraries of molecules with high structural diversity. dur.ac.uk Furthermore, these compounds can act as nucleophiles in substitutions with poly-fluorinated aromatic systems, expanding their synthetic utility. dur.ac.uk The development of effective methods for synthesizing selectively fluorinated multifunctional building blocks, such as those derived from dicarbonyl compounds, is highly desirable for drug discovery campaigns. dur.ac.ukresearchgate.net

Coordination Chemistry and Metal Complexation of Methyl 2,4 Dioxohexanoate Derivatives

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from methyl 2,4-dioxohexanoate often involves the condensation of the ketoester with other molecules, such as acid hydrazides, to form multidentate ligands that readily chelate to metal ions.

Complex compounds of copper(II) with aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid have been successfully synthesized and studied. sciencepg.comresearchgate.net The general synthesis method involves the reaction of alcohol solutions of the aroylhydrazone ligands (H₂L) with an aqueous ammonia (B1221849) solution of copper(II) acetate (B1210297). buxdu.uzsciencepg.comresearchgate.net This reaction typically yields fine-crystalline products, which are often green in color. buxdu.uzsciencepg.com

For example, the complex CuL¹·NH₃ can be prepared by adding a hot solution of copper(II) acetate in concentrated ammonia to a solution of the benzoyl hydrazone of methyl 5,5-dimethyl-2,4-dioxohexanoate (H₂L¹) in ethanol (B145695). buxdu.uz This process results in a green solution from which green crystals of the complex precipitate within minutes. buxdu.uz The resulting complexes, with the general formula CuL·NH₃, have been characterized by elemental analysis, confirming their composition. researchgate.netcyberleninka.ru

Table 1: Synthesis and Elemental Analysis Data for a Representative Copper(II) Complex This table is interactive. You can sort and filter the data.

| Complex | Formula | Yield (%) | Found C (%) | Calc. C (%) | Found H (%) | Calc. H (%) | Found N (%) | Calc. N (%) |

|---|

Data sourced from multiple studies. buxdu.uzresearchgate.net

Structural analysis suggests that in these copper(II) complexes, the metal ion is coordinated by the ligand in a manner that forms a five-membered chelate cycle, which is energetically more favorable than a six-membered ring. researchgate.net This coordination involves the oxygen atom of the anion corresponding to the α–oxyazine tautomeric form of the ligand. researchgate.net

In contrast to the copper(II) compounds, coordination complexes of nickel(II) with aroylhydrazones of ethyl 5,5-dimethyl-2,4-dioxohexanoate are typically red and diamagnetic. researchgate.net These properties are indicative of a square-planar geometry for the Ni(II) ion. researchgate.netchemijournal.com The synthesis can be achieved by reacting aqueous ammonia solutions of nickel(II) acetate with alcoholic solutions of the corresponding ligands. uzicps.uz

The structure of these complexes, such as NiL·NH₃, has been established through methods including IR, ¹H NMR spectroscopy, and X-ray diffraction. researchgate.netijeais.org In the complex, the aroylhydrazone ligand is coordinated to the nickel atom via two oxygen atoms and a nitrogen atom from the hydrazone fragment. researchgate.net The fourth coordination site in the trans-N₂O₂ square-planar arrangement is occupied by an ammonia molecule. researchgate.net The structure is characterized by the presence of fused five- and six-membered metallacycles. researchgate.net The IR spectra of these Ni(II) complexes show an intense band around 1740-1750 cm⁻¹, attributed to the C=O bond of the uncoordinated ester group. buxdu.uz

Spectroscopic and Magnetochemical Properties of Metal Chelates

Spectroscopic techniques are crucial for elucidating the electronic structure and geometric arrangement of these metal complexes.

Electron Spin Resonance (ESR) spectroscopy is a powerful method for investigating the electronic and geometric structure of transition metal complexes, particularly those of copper(II). sciencepg.comresearchgate.net Studies on polycrystalline samples and solutions of copper(II) complexes with acyl- and aroylhydrazones of methyl 5,5-dimethyl-2,4-dioxohexanoate have provided significant insights. buxdu.uzsciencepg.com

The ESR spectra for these complexes in nonpolar solvents suggest a planar-square structure with a trans-N₂O₂ coordination sphere. buxdu.uz This geometry can shift towards octahedral in highly polar solvents. buxdu.uz The parameters of the ESR spectra, such as the g-factor and hyperfine coupling constants (a), depend on the specific substituents on the ligand. sciencepg.comresearchgate.net For instance, the parameters differ between a complex with a cyclopentanone (B42830) ring substituent and one with a cyclohexane (B81311) ring substituent. sciencepg.comresearchgate.net

Table 2: ESR Spectral Parameters for Representative Copper(II) Complexes in Toluene Solution This table is interactive. You can sort and filter the data.

| Complex | Ligand Substituent | g-value | a(Cu) (Oe) | a(N) (Oe) | α² |

|---|---|---|---|---|---|

| CuL¹·NH₃ | Cyclopentanone ring fragment | 2.099 | 89.53 | 12.81 | 0.82 |

Data sourced from multiple studies. buxdu.uzsciencepg.comresearchgate.net The parameter α² represents the degree of covalency of the in-plane σ-bonds between the copper ion and the ligand atoms. sciencepg.comresearchgate.net

The study of magnetochemical properties is essential for understanding interactions between metal centers in polynuclear complexes. sciencepg.com However, even in mononuclear copper(II) complexes, the nature of potential magnetic interactions is an area of scientific discussion and investigation. sciencepg.comresearchgate.net Research into the copper(II) complexes of 5,5-dimethyl-2,4-dioxohexanoic acid methyl ester aroylhydrazones has included the study of their magnetic properties to understand any potential weak exchange interactions. sciencepg.comresearchgate.net In binuclear and multinuclear copper(II) complexes with other types of ligands, antiferromagnetic exchange interactions are common and can be exceptionally large, with coupling constant (J) values reaching -300 to -500 cm⁻¹. nih.gov These interactions are highly dependent on the geometry and the nature of the bridging ligands between the copper centers. nih.gov

Mechanistic Insights into Metal-Ligand Interactions and Reactivity Control

Understanding the mechanism of how metal ions bind to ligands like this compound derivatives is key to controlling the synthesis and predicting the properties of the resulting complexes. buxdu.uz The formation of these complexes is governed by the principles of coordination chemistry, including the hard and soft acid and base (HSAB) theory and the chelate effect. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 2,4 Dioxohexanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of methyl 2,4-dioxohexanoate and its derivatives in solution. pages.dev It provides information on the chemical environment of individual nuclei, allowing for the determination of the molecular framework. pages.devlibretexts.org

Advanced 1H and 13C NMR for Complex Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. savemyexams.com In the context of this compound, ¹H NMR spectra reveal characteristic signals for the different proton environments within the molecule. For instance, the methyl ester protons typically appear as a singlet, while the methylene (B1212753) and methyl groups of the hexanoate (B1226103) chain exhibit distinct multiplets due to spin-spin coupling with neighboring protons. oup.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. oup.com The carbonyl carbons of the ketone and ester groups resonate at characteristic downfield chemical shifts, typically in the range of 160-210 ppm. The chemical shifts of the other carbon atoms in the chain provide further structural confirmation.

Detailed NMR data for derivatives of this compound, such as methyl 5-methyl-2,4-dioxohexanoate, have been reported. lookchem.com For example, in a study involving the photocycloaddition of this compound, the resulting products were extensively characterized using ¹H and ¹³C NMR, including the identification of key structural features through chemical shifts and coupling constants. kyushu-u.ac.jp

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Photocycloadduct of this compound | ¹H | 1.10, 1.84, 3.69 | s, s, s | - |

| 1.89, 2.67 | dm, dm | 17.2 | ||

| 3.23, 3.54 | d, d | 8.8 | ||

| ¹³C | 20.0, 21.1, 34.1, 36.2, 50.9, 73.2, 74.1, 127.4, 127.5, 128.1, 128.2, 128.7, 129.0, 135.1, 138.6, 169.7 | - | - |

Note: This table presents a selection of reported NMR data for a derivative of this compound to illustrate the type of information obtained from these analyses. kyushu-u.ac.jp Data for the parent compound under specific conditions may vary.

2D NMR Techniques for Connectivity and Stereochemistry

For more complex structures and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. libretexts.org Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton coupling correlations, helping to establish the connectivity of protons within the molecule. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the protons of adjacent methylene and methyl groups.

Heteronuclear 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton and carbon signals. HSQC identifies direct one-bond C-H correlations, while HMBC reveals longer-range (typically 2-3 bond) C-H correlations. These techniques are invaluable for assembling the complete molecular structure and have been utilized in the structural confirmation of various related compounds. mdpi.com

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry.

Solid-State Structure Determination of Parent Compound and Derivatives

Single-crystal X-ray diffraction analysis has been successfully applied to determine the solid-state structures of derivatives of this compound. For instance, the crystal structure of a photocycloaddition product of this compound was determined, revealing its orthorhombic crystal system and specific unit cell dimensions. kyushu-u.ac.jp Similarly, the structures of various metal complexes with derivatives of dioxohexanoic acids have been elucidated using this technique. phoenixpublication.netscispace.com The unambiguous determination of the structure of 2-amino-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, a related compound, was achieved through single-crystal X-ray diffraction analysis. google.com

Table 2: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.228 (1) |

| b (Å) | 31.827 (4) |

| c (Å) | 7.462 (4) |

| V (ų) | 2429 (1) |

| Z | 4 |

Note: This table presents crystallographic data for a derivative of this compound to showcase the type of information obtained from X-ray analysis. kyushu-u.ac.jp Data for the parent compound may differ.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Hyphenated techniques, which combine a separation method like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry, are particularly useful for analyzing complex mixtures and identifying individual components. nih.govajrconline.orgresearchgate.netsaspublishers.com Techniques such as GC-MS and LC-MS are routinely used in the analysis of organic compounds. ajpaonline.com

Hyphenated techniques like LC-MS are particularly advantageous as they allow for the separation of the compound from a mixture before its introduction into the mass spectrometer, ensuring a clean mass spectrum. metabolomexchange.org Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a selected ion and analyzing the resulting daughter ions. researchgate.net

GC/MS, LC-MS, and UPLC for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques for the separation, identification, and quantification of this compound and its derivatives.

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS analysis allows for the separation of the compound from reaction mixtures or natural extracts, followed by its identification based on its mass spectrum. researchgate.netjapsonline.com The retention time in the gas chromatogram provides an initial indication of the compound's identity, while the mass spectrometer fragments the molecule into characteristic ions, creating a unique mass spectrum that serves as a molecular fingerprint. japsonline.com For instance, in the analysis of fatty acid methyl esters, GC-MS is a standard method for component identification. researchgate.net

LC-MS is a versatile technique that accommodates a wider range of compounds, including those that are non-volatile or thermally labile. For this compound and its derivatives, reverse-phase HPLC methods can be employed for separation. sielc.com These methods can be coupled with mass spectrometry for definitive identification. sielc.comsemanticscholar.org LC-MS is also instrumental in the analysis of complex mixtures, such as those encountered in metabolomics studies or in the characterization of reaction products. acs.orgnih.gov For example, a study on recycled textiles used LC-HRMS (High-Resolution Mass Spectrometry) to identify and quantify emerging contaminants, including 3,5-dioxohexanoic acid. acs.org

UPLC (Ultra-Performance Liquid Chromatography) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. lcms.cz The use of smaller particle sizes in UPLC columns results in higher efficiency separations, allowing for faster analysis times and better resolution of complex mixtures. lcms.cz This is particularly beneficial for the purity assessment of this compound and its derivatives, where even minor impurities can be detected and quantified. UPLC systems can be coupled with mass spectrometry (UPLC-MS) for enhanced identification capabilities. semanticscholar.orgbldpharm.com

Table 1: Chromatographic and Mass Spectrometric Data for the Analysis of this compound and Related Compounds

| Analytical Technique | Key Application | Typical Observations and Findings |

| GC-MS | Identification of volatile derivatives | Provides retention time and a characteristic mass spectrum for structural elucidation. researchgate.netjapsonline.com |

| LC-MS | Analysis of a wide range of derivatives, including non-volatile ones | Separation by reverse-phase chromatography followed by mass analysis for identification and quantification. sielc.comsemanticscholar.orgacs.org |

| UPLC | High-resolution separation and purity assessment | Faster analysis and improved resolution compared to HPLC, ideal for detecting impurities. semanticscholar.orglcms.cz |

Fragmentation Pathway Analysis

Mass spectrometry, particularly when coupled with chromatographic techniques, provides invaluable information about the molecular weight and structure of this compound through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo various fragmentation processes, leading to the formation of characteristic fragment ions. While a detailed fragmentation pathway for this compound itself is not extensively documented in the provided search results, general principles of ester and ketone fragmentation can be applied. For a related compound, methyl 4-cyclopropyl-2,4-dioxobutanoate, common fragmentation pathways include the loss of a methoxy (B1213986) group (mass 31) and carbonyl groups (mass 28). smolecule.com

Tandem mass spectrometry (MS/MS) techniques can be employed for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and subjected to further fragmentation, providing more specific structural information. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of the compound and its fragments, further confirming its elemental composition. smolecule.com

Other Spectroscopic Methods (e.g., UV-Vis, IR)

In addition to mass spectrometry, other spectroscopic techniques such as UV-Vis and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Carbonyl compounds, such as this compound, exhibit characteristic n→π* transitions. masterorganicchemistry.com The presence of conjugated systems, like the β-diketone moiety in this compound, can lead to shifts in the absorption maximum to longer wavelengths. masterorganicchemistry.com The UV-Vis spectrum can be used to confirm the presence of the chromophoric diketone system. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and ketone carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the ketone C=O stretches are expected in the region of 1705-1725 cm⁻¹. smolecule.com The presence of two distinct carbonyl peaks would be indicative of the two different carbonyl environments in the molecule. Other characteristic bands would include C-O stretching for the ester group and C-H stretching for the alkyl chain. spectroscopyonline.comlibretexts.org

Table 2: Spectroscopic Data for the Characterization of this compound

| Spectroscopic Method | Expected Key Signals | Source of Information |

| UV-Vis Spectroscopy | Absorption maximum corresponding to n→π* transitions of the diketone system. masterorganicchemistry.com | Confirms the presence of the conjugated chromophore. |

| Infrared (IR) Spectroscopy | Strong C=O stretching bands for ester (~1735-1750 cm⁻¹) and ketone (~1705-1725 cm⁻¹) groups. smolecule.comspectroscopyonline.comlibretexts.org | Identifies the key functional groups in the molecule. |

Computational and Theoretical Studies on Methyl 2,4 Dioxohexanoate Chemistry

Quantum Mechanical (QM) Studies on Reactivity and Selectivity

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of Methyl 2,4-dioxohexanoate. These ab initio calculations provide a microscopic view of reaction mechanisms, which is often unattainable through experimental means alone.

Reaction Pathway Mapping and Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surfaces of reactions involving this compound. A notable example is its participation in photochemical reactions, such as the de Mayo reaction, which is a powerful tool for forming six-membered rings. kyushu-u.ac.jp For the photocycloaddition of this compound to an olefin, quantum mechanical calculations can be employed to explore the reaction mechanism, which proceeds through the excited state of the enol form of the diketone.

Density Functional Theory (DFT) calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are a common choice for modeling such reactions. These calculations can identify the structures of reactants, transition states, intermediates, and products along the reaction coordinate. For instance, in a reaction with an alkene, the initial [2+2] cycloaddition leads to a cyclobutanol (B46151) intermediate, which subsequently undergoes a retro-Aldol reaction. Transition state calculations for each step allow for the determination of activation energies, which are crucial for predicting reaction rates and understanding selectivity. The calculated thermodynamic parameters help elucidate the feasibility of different pathways and predict the major products. kyushu-u.ac.jp

Table 1: Representative Theoretical Data for Reaction Analysis This table is illustrative and based on typical computational outputs for similar organic reactions.

| Parameter | Description | Typical Computational Method | Example Application |

|---|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Transition State Search (e.g., using QST2/QST3 or Berny optimization) | Determining the rate-determining step in the photocycloaddition of this compound. |

| Reaction Energy (ΔErxn) | The net energy change between products and reactants. | DFT Energy Calculations | Assessing the thermodynamic favorability of forming different regioisomers. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, Hartree-Fock | Predicting the reactivity and electrophilicity of the diketone system. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Population Analysis (e.g., Mulliken, NBO) | Identifying nucleophilic and electrophilic centers to predict sites of attack. researchgate.net |

Solvent Effects on Reaction Energetics

The solvent environment can dramatically influence the energetics and outcome of a reaction. Computational models are essential for quantifying these effects. For this compound, which exists in a tautomeric equilibrium between its diketo and several enol forms, the solvent polarity can shift this equilibrium and thereby affect reactivity. In the context of its photocycloaddition, it was observed that a protic solvent unexpectedly facilitates a smooth reaction. kyushu-u.ac.jp This suggests the solvent is not merely an inert medium but plays a catalytic role, possibly by stabilizing transition states or intermediates through hydrogen bonding and facilitating the re-enolization of the diketo-isomer. kyushu-u.ac.jp

Computationally, solvent effects can be modeled using either implicit or explicit solvent models.

Implicit Solvation Models (Continuum Models): Methods like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) represent the solvent as a continuous medium with a specific dielectric constant. rsc.org These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's energy and properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is often done using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, where the reactant is treated with QM and the surrounding solvent molecules are treated with MM. rsc.org This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonds, which are crucial for understanding the catalytic role of protic solvents. rsc.org

Studies on similar chemical systems have shown that increasing solvent polarity can significantly alter the reaction path, sometimes causing intermediates found in the gas phase or non-polar solvents to disappear. ucsb.edu

Molecular Dynamics and Conformational Sampling

This compound is a flexible molecule with multiple rotatable single bonds. Its conformational landscape—the collection of all its stable three-dimensional shapes and the energy barriers between them—is critical to its reactivity. Molecular dynamics (MD) simulations and other conformational sampling methods are used to explore this landscape. smolecule.comnih.gov

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into its dynamic behavior and conformational preferences. mdpi.com Such simulations can reveal how the molecule flexes and folds, and which conformations are most populated at a given temperature. This is particularly important for understanding enzyme-substrate interactions, where a specific conformation of the substrate must fit into the enzyme's active site. smolecule.com

Simpler conformational analysis methods can also provide valuable insights. For instance, a computational analysis using Chem3D Pro was employed to calculate the local-minimum conformation of a derivative of a photocycloaddition product of this compound. kyushu-u.ac.jp This calculation helped to explain the steric hindrance that prevented a subsequent Cope rearrangement, demonstrating the predictive power of even basic conformational analysis. kyushu-u.ac.jp More advanced techniques involve systematic searches or genetic algorithms to generate a wide range of conformers, which are then optimized using force fields (like MMFF94) or semi-empirical quantum methods. chemrxiv.org

Computational Design of Novel Derivatives and Catalytic Systems

Computational chemistry is a powerful engine for the de novo design of new molecules and catalysts. nih.gov By starting with the core structure of this compound, computational methods can be used to predict how structural modifications will alter its chemical properties, leading to the design of novel derivatives with desired characteristics.

For example, DFT calculations can be used to screen a virtual library of potential derivatives. By calculating properties like the HOMO-LUMO gap or molecular electrostatic potential maps for each derivative, researchers can predict their relative reactivity and stability without needing to synthesize them first. researchgate.net This in silico screening can identify promising candidates for applications in pharmaceuticals or materials science. For example, derivatives of similar dioxo-esters have been synthesized to create pyrazoles and other heterocyclic compounds; computational design could optimize the starting material for higher yields or specific properties. mdpi.com

Similarly, computational tools are revolutionizing the design of catalysts for specific reactions. d-nb.info For reactions involving this compound, one could design a catalyst that enhances stereoselectivity or reaction rate. The process often involves:

Proposing a Catalytic Mechanism: Identifying key interactions between the catalyst and substrate (e.g., hydrogen bonding, metal coordination).

Building a Computational Model: Creating a 3D model of the catalyst's active site with the substrate bound in a conformation resembling the transition state. nih.gov

High-Throughput Screening: Computationally evaluating a large number of potential catalyst structures (e.g., different metal centers or ligands) to predict their performance based on calculated binding energies and activation barriers. rsc.org

Machine Learning: Increasingly, machine learning models are trained on computational and experimental data to accelerate the discovery of optimal catalysts. arxiv.org

Through these computational approaches, the development of novel derivatives of this compound and highly efficient, selective catalytic systems for its transformation can be significantly accelerated.

Future Research Perspectives and Emerging Areas in Methyl 2,4 Dioxohexanoate Chemistry

Expanding the Synthetic Repertoire: New Transformations and Asymmetric Synthesis

While methyl 2,4-dioxohexanoate is a known precursor, significant opportunities exist to broaden its range of chemical transformations. A key area of future research lies in developing novel catalytic systems to achieve reactions that are currently inefficient or unknown. The exploration of its use in multicomponent reactions, C-H activation, and photoredox catalysis could unlock new pathways to complex molecular architectures.

A major focus is on asymmetric synthesis to control the stereochemical outcome of reactions, which is crucial for applications in pharmaceuticals and biologically active compounds. The dicarbonyl functionality of this compound and its derivatives offers multiple sites for creating stereocenters. Dynamic kinetic resolution, where a racemizing substrate is converted into a single enantiomerically pure product, has shown significant promise. For instance, the enzymatic reduction of related 4-alkyl-3,5-dioxoesters can introduce two stereogenic centers with high selectivity. rsc.org

Future work will likely concentrate on expanding the toolbox of catalysts for these stereoselective transformations. This includes designing new chiral ligands for metal-catalyzed reactions and discovering novel enzymes with tailored activities.

Table 1: Examples of Asymmetric Transformations Involving Dioxoester Scaffolds

| Transformation | Substrate Type | Catalyst/Enzyme | Key Outcome | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 3,5-Diketo Esters | Ru-BINAP Complex | Forms chiral diols, precursors to complex molecules like Tetrahydrolipstatin. | Excellent enantioselectivity (>98% ee) | researchgate.net |

| Dynamic Kinetic Resolution | tert-Butyl 4-methyl-3,5-dioxohexanoate | Alcohol dehydrogenase from Lactobacillus brevis (recLBADH) | Regio- and enantioselective reduction of the C-5 keto group. | High diastereomeric and enantiomeric excess. | rsc.orgresearchgate.net |

Deeper Mechanistic Understanding of Complex Reactions

Many reactions involving β-dicarbonyl compounds, including this compound, proceed through complex pathways involving multiple tautomeric forms (keto-enol) and reactive intermediates like enolates. A thorough mechanistic understanding is essential for optimizing reaction conditions, improving yields, and controlling selectivity.